Benzo[c][1,8]naphthyridin-6(5h)-One
Overview
Description
Benzo[c][1,8]naphthyridin-6(5h)-One is a complex organic compound. Based on its name, it likely belongs to the class of compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization reactions . For example, 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones were obtained by cyclization of 2-anilinonicotinic acids or the corresponding nitriles .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . The structure is likely to be planar with conjugated pi systems, which is typical for aromatic compounds.Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on their functional groups. For instance, naphthyridines can undergo a variety of reactions, including cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by factors like their molecular structure and the presence of functional groups. For instance, the pK2 values of 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones range from -4.63 to -5.98 and correlate with the σ substituent constants .Scientific Research Applications
Organic Chemistry
- Summary of the application : Benzo[c][1,8]naphthyridin-6(5h)-One is used in the synthesis of 3-substituted 2-alkyl-10H-benzo[b]-1,8-naphthyrid-5-ones .
- Methods of application : The compounds were obtained by cyclization of 2-anilinonicotinic acids or the corresponding nitriles .
- Results or outcomes : The pK2 values of these compounds range from -4.63 to -5.98 and correlate with the σ substituent constants .
Medicinal Chemistry
- Summary of the application : 1,8-Naphthyridine scaffold and their derivatives have attracted a lot of attention and have been explored to the discovery of a many proven broad ranges of pharmaceutically bioactive compounds .
- Methods of application : A novel synthetic route of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine was established .
- Results or outcomes : The synthesized compounds were evaluated for their antimicrobial efficiency against bacteria (S. aureus and E. coli) using ampicillin as a standard reference and against fungi (C. albicans) using fluconazole as a standard reference .
Pharmacology
- Summary of the application : 1,8-Naphthyridine structural skeleton, which includes “Benzo[c][1,8]naphthyridin-6(5h)-One”, has a broad range of pharmacological applications such as antihistaminic, anticonvulsant, antibacterial, antimalarial, anti-allergic, antidepressant, antioxidant, gastric anti-secretory, antitubercular, antimicrobial, potential diuretic, anticancer, HIV-1 integrase inhibitors, Alzheimer’s disease, anti-inflammatory, telomerase and kinase inhibitors .
- Methods of application : A novel synthetic route of N-acetylated derivatives of 5-(2-phenyl-1,8-naphthyridine-3-yl)-1,3,4-oxadiazole-2-amine was established .
- Results or outcomes : The synthesized compounds were evaluated for their antimicrobial efficiency against bacteria (S. aureus and E. coli) using ampicillin as a standard reference and against fungi (C. albicans) using fluconazole as a standard reference .
Material Science
- Summary of the application : Dicyanovinyl (DCV) end-capped oligomers containing fused benzo[2,1-b:3,4-b′]dithiophene (BDT) and naphtho[2,1-b:3,4-b′]dithiophene (NDT) as central cores have been synthesized and characterized .
- Methods of application : These oligomers show excellent thermal stability due to the insertion of the central fused ring system thus allowing purification by gradient sublimation in high yield .
- Results or outcomes : The synthesized oligomers were characterized using IR, 1H, 13C NMR and mass spectral analysis .
Antileishmanial Activity
- Summary of the application : Trifluoromethyl-substituted benzo[b][1,8]naphthyridin-4(1H)-ones, which include “Benzo[c][1,8]naphthyridin-6(5h)-One”, have been studied for their potential as antileishmanial agents .
- Methods of application : These compounds were synthesized and tested for their toxicity on peritoneal macrophages .
Photovoltaic Applications
- Summary of the application : Dicyanovinyl (DCV) end-capped oligomers containing fused benzo[2,1-b:3,4-b′]dithiophene (BDT) and naphtho[2,1-b:3,4-b′]dithiophene (NDT) as central cores, which include “Benzo[c][1,8]naphthyridin-6(5h)-One”, have been synthesized and characterized for photovoltaic applications .
- Methods of application : These oligomers show excellent thermal stability due to the insertion of the central fused ring system thus allowing purification by gradient sublimation in high yield .
- Results or outcomes : With respect to the reference compound, non-fused tetramer DCV4T, the new oligomers showed hypsochromic shifts in absorption and emission spectra and larger band gaps in thin films . Due to high lying LUMO energy levels, they exhibit sufficient energy offset with respect to C60 to allow for efficient charge transfer in organic solar cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5H-benzo[c][1,8]naphthyridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h1-7H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSBDRGLLZDAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(NC2=O)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50492294 | |
Record name | Benzo[c][1,8]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[c][1,8]naphthyridin-6(5h)-One | |
CAS RN |
53439-81-9 | |
Record name | Benzo[c][1,8]naphthyridin-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50492294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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